克乐索丁

描述

Clethodim is an organic compound and a member of the cyclohexanedione family of herbicides . It is used to control grasses, especially Lolium rigidum . It is a selective, systemic herbicide commonly used to control grass weeds in a variety of row and specialty crops, including soybeans, cotton, lentils, peas, peanuts, and sunflowers .

Synthesis Analysis

Clethodim synthesis involves a multi-step reaction . An environment-friendly synthesis method of clethodim has been patented, which involves reacting a compound CA and a compound CF under the action of an organic acid catalyst under distillation conditions . This method has high yield and purity, and is suitable for industrial production .

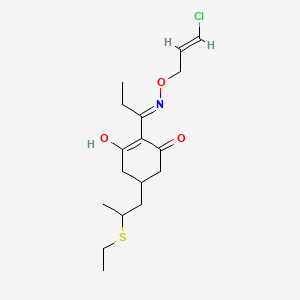

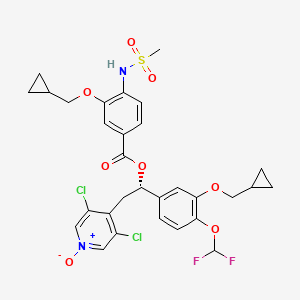

Molecular Structure Analysis

The molecular formula of Clethodim is C17H26ClNO3S . It belongs to the chemical family of the cyclohexanediones . It interacts with the plant acetyl-CoA-carboxylase, the enzyme complex responsible for the biosynthesis of lipids .

Chemical Reactions Analysis

Clethodim is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .

Physical and Chemical Properties Analysis

Clethodim is highly soluble in water and has a low volatility . It tends not to be persistent in soil or aquatic systems .

科学研究应用

禾本科杂草除草剂

克乐索丁是一种选择性禾本科杂草茎叶处理型除草剂 {svg_1}. 该除草剂设计为用水稀释后,使用喷雾器喷施于作物上 {svg_2}. 它能抑制杂草的生长,包括地上部分和地下根系,从而有效地杀死杂草 {svg_3}.

控制自生玉米

除了控制禾本科杂草,克乐索丁还可以用来控制自生玉米,即收获后留在田地里的玉米种子发芽生长的玉米植株 {svg_4}.

在特定作物中的使用

克乐索丁对某些作物具有高度选择性,包括棉花、咖啡、洋葱、胡萝卜和大豆 {svg_5}. 因此,它在保护这些作物,确保更好的产量和作物健康方面发挥着至关重要的作用 {svg_6}.

在综合杂草管理系统中的作用

在综合杂草管理系统中,克乐索丁帮助全球的农民保护他们的作物,确保更好的产量和作物健康 {svg_7}. 随着全球除草剂抗性的增加,克乐索丁的作用变得更加重要 {svg_8}.

环境影响研究

已经进行研究以评估克乐索丁对模式植物洋葱的危害影响 {svg_9}. 这包括发芽试验、根系生长、细胞和核仁周期分析、氧化应激评估以及根系的组织学分析 {svg_10}.

残留效应研究

已经进行研究以了解克乐索丁在玉米播种前施用时的残留效应 {svg_11}. 在播种前1天施用克乐索丁会对所评估的玉米杂交种的出苗和初始生长产生不利影响 {svg_12}.

膳食暴露风险评估

已经进行研究以评估克乐索丁及其代谢物在大豆生态系统中的膳食暴露风险 {svg_13}. 结果表明,根据良好农业规范 (GAP) 在大豆中使用克乐索丁的膳食暴露风险是可以接受的,不会对消费者构成不可接受的健康风险 {svg_14}.

毒理遗传学、生化和解剖学效应

克乐索丁的毒理遗传学、生化和解剖学效应已得到研究 {svg_15}. 该除草剂表现出植物毒性,在某些浓度下抑制发芽和根系生长,并在某些浓度下表现出致突变性,这由微核频率的增加所证明 {svg_16}.

作用机制

Target of Action

Clethodim is a selective cyclohexanedione herbicide . Its primary target is the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of cell membranes .

Mode of Action

Clethodim exhibits its pesticidal activity in plants by inhibiting ACCase . This inhibition disrupts the biosynthesis of lipids, leading to a halt in new cell growth and eventually causing the gradual death of the plant .

Biochemical Pathways

The inhibition of ACCase by Clethodim affects the pathways of fatty acid biosynthesis . This disruption leads to a deficiency in the production of essential lipids required for cell membrane formation . Additionally, Clethodim has been observed to cause changes in the enzymatic activity of catalase and ascorbate peroxidase at certain concentrations .

Pharmacokinetics

Clethodim exhibits high solubility in water and low volatility . It is rapidly absorbed, with oral absorption rates of 88-95% based on urine, tissue, expired CO2, cage wash, and residual carcass . Clethodim is extensively metabolized, and elimination is rapid, with 94-98% of the administered dose excreted by 48 hours after administration . The principal route of excretion is the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) is eliminated in the feces .

Result of Action

The action of Clethodim results in the inhibition of germination and root growth at certain concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Changes are observed in cell elongation at certain concentrations, demonstrated in histological analyses of the root apex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clethodim. For instance, Clethodim is labile in acidic aqueous conditions and under UV light . New formulations aim to enhance the absorption and effectiveness of clethodim, reducing the need for higher doses and minimizing its environmental footprint .

安全和危害

未来方向

生化分析

Biochemical Properties

Clethodim exhibits its pesticidal activity in plants by inhibiting acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . It interacts with this enzyme, thereby affecting the biochemical reactions within the plant cells .

Cellular Effects

Clethodim has been observed to have various effects on cells. For instance, it demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations . It also presented mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations .

Molecular Mechanism

The molecular mechanism of Clethodim involves its interaction with acetyl coenzyme A carboxylase . By inhibiting this enzyme, Clethodim disrupts the pathways of fatty acid biosynthesis, thereby exerting its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clethodim have been observed to change over time. For example, the half-lives of Clethodim in herbs were found to be between 1.10 and 1.56 days . The terminal residues of Clethodim in herbal matrices were measured below EU maximum residue limits .

Dosage Effects in Animal Models

The acute oral LD50 of Clethodim in rats was found to be greater than 1400 mg/kg body weight .

Metabolic Pathways

Clethodim is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .

Transport and Distribution

Clethodim is rapidly absorbed and eliminated in the body . The principal route of excretion was the urine, and a smaller percentage of the radioactivity was eliminated in the faeces . There were no significant dose-related or sex-specific differences in tissue distribution .

Subcellular Localization

Given its mode of action, it can be inferred that Clethodim likely localizes to areas where acetyl coenzyme A carboxylase is present, as this is the enzyme it inhibits to exert its herbicidal effects .

属性

IUPAC Name |

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILSDTWXNBZOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes below boiling point | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Clethodim (99129-21-2) (2008-2010) | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

162 °F (72 °C) (Closed cup) /Select Max Herbicide/ | |

| Details | Valent USA Corporation; MSDS, Select Max Herbicide (MSDS Number: 0232; Revision Number: 6; Revision Date: 3/7/2010). Available from, as of June 20, 2011: https://valent.com/data/labels/0232rev6%20select%20max.pdf | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents | |

| Details | Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 115 | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Fatty acid synthesis inhibitor. | |

| Details | Muller F, Appleby A; Ullmann's Encyclopedia of Industrial Chemistry 7th ed. (2010). NY, NY: John Wiley & Sons; Weed Control, 2. Individual Herbicides. Online Posting Date: September 15, 2010 | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear amber liquid | |

CAS No. |

99129-21-2 | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)